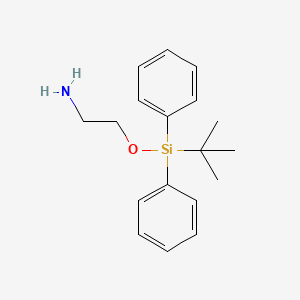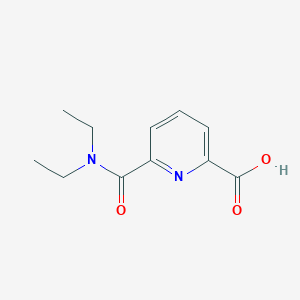
2-(t-Butyldiphenylsilyloxy)ethylamine
Vue d'ensemble
Description
2-(t-Butyldiphenylsilyloxy)ethylamine is a useful research compound. Its molecular formula is C18H25NOSi and its molecular weight is 299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The preparation and characterization of silyl-protected compounds, including γ-hydroxylated α,β-unsaturated acetylenic ketones, highlight the importance of silyl groups in stabilizing reactive intermediates. The study by Shang, Fairhurst, and Sydnes (2016) demonstrated that t-butyldiphenylsiloxy derivatives were stable and reacted with various nucleophiles to give Michael adducts in good yields. This suggests that "2-(t-Butyldiphenylsilyloxy)ethylamine" could be used in similar synthetic applications to stabilize or activate molecules for further reactions (Shang et al., 2016).
Material Science Applications
The synthesis and characterization of chitosan derivatives, as reported by Xie, Liu, and Chen (2007), provide an example of how functionalized amines can be utilized to enhance the properties of biopolymers. Ethylamine hydroxyethyl chitosan (EHCs) was synthesized and exhibited improved water solubility and potential antibacterial activities. This indicates that "this compound" could find applications in modifying biopolymers for various uses, including medical and environmental applications (Xie et al., 2007).
Potential Pharmacological Applications
The research on novel compounds for their pharmacological properties, such as the study by Figueredo et al. (2020), demonstrates the ongoing search for new molecules with antibacterial and modulatory activities. While "this compound" was not directly mentioned, the methodology and objectives of such studies suggest that functionalized amines could be explored for their potential as pharmacological agents, particularly in addressing bacterial resistance (Figueredo et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSFXWUGVWHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451446 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91578-89-1 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)









